N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
“N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a cyclopropyl group, which is a three-membered ring, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclopropyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring, for example, can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms .
Scientific Research Applications
Diversity-Oriented Synthesis
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through diversity-oriented methods. For instance, a study by Baškovč et al. (2012) demonstrated a five-step synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, a category to which this compound belongs. This method involves the transformation of primary amines and subsequent Suzuki-Miyaura arylations, leading to a variety of final products (Baškovč et al., 2012).
Biological Evaluation and Antimicrobial Activity
El-Sehrawi et al. (2015) synthesized and evaluated various derivatives of 6-oxo-pyridine-3-carboxamide, closely related to the compound , for their antibacterial and antifungal properties. Notably, certain derivatives exhibited broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin, and showed potency against Aspergillus fumigatus (El-Sehrawi et al., 2015).
Fluorescence Properties
Ershov et al. (2015) investigated the spectral-luminescence properties of similar compounds, particularly focusing on their fluorescence characteristics. The study found that non-catalytic conversion of related derivatives in the presence of water led to fluorescent compounds, demonstrating potential applications in fluorescence-based techniques (Ershov et al., 2015).
Development as Kinase Inhibitors
Schroeder et al. (2009) explored derivatives of dihydropyridine-3-carboxamides as Met kinase inhibitors. This research found that specific substitutions improved enzyme potency and solubility, leading to a derivative that demonstrated tumor stasis in a gastric carcinoma model, indicating its potential in cancer treatment (Schroeder et al., 2009).
Chemical Modification for Enhanced Biological Properties
Ukrainets et al. (2015) studied the chemical modification of similar molecules, aiming to enhance their biological properties, particularly for analgesic applications. This modification involved altering the position of a methyl group, which led to an increase in biological activity for certain derivatives (Ukrainets et al., 2015).
Synthesis of Novel PET Tracers for Cancer Imaging
Wang et al. (2005) conducted research on synthesizing new positron emission tomography (PET) tracers for imaging cancer tyrosine kinase, using derivatives of dihydropyridine-3-carboxamide. This illustrates the potential of such compounds in developing diagnostic tools for cancer (Wang et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the nlrp3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
Based on the action of similar compounds, it may interact with its targets by binding to them and inhibiting their function . This can result in changes in the cellular environment, potentially leading to a decrease in the production of proinflammatory factors .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway. Activation of the NLRP3 inflammasome is known to be controlled by activation of two-step signal, priming step (signal 1) and activating step (signal 2). The signal 1 is induced by activation of transcriptional factor NF-κB, resulting in upregulation of NLPR3 and pro-IL-1β .
Result of Action
The result of the compound’s action would likely be a decrease in the production of proinflammatory factors, potentially leading to a reduction in inflammation and associated symptoms . .
properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(9-5-6-9)14(2)12(16)10-4-3-7-13-11(10)15/h3-4,7-9H,5-6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNTZLLIFUFHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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